3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
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Overview
Description
23-Hydroxybetulin is a naturally occurring lupane-type triterpenoid. It is primarily derived from the bark of the white birch tree (Betula alba L.) and other related species. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 23-Hydroxybetulin can be synthesized through various chemical reactions starting from betulin, another triterpenoid. One common method involves the oxidation of betulin to produce betulonic acid, followed by selective reduction to yield 23-Hydroxybetulin . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of 23-Hydroxybetulin often involves extraction from natural sources. The bark of Betula alba L. is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified through chromatographic techniques to isolate 23-Hydroxybetulin.
Types of Reactions:
Oxidation: 23-Hydroxybetulin can undergo oxidation to form 23-Hydroxybetulonic acid.
Esterification: The hydroxyl group at the C-23 position allows for esterification reactions, forming various esters.
Etherification: Similar to esterification, etherification can occur at the hydroxyl group, leading to the formation of ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Etherification: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 23-Hydroxybetulonic acid.
Esterification: Various esters depending on the acid chloride or anhydride used.
Etherification: Ethers with different alkyl groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoids and derivatives.
Medicine: Potential therapeutic agent for treating diseases such as cancer, HIV, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 23-Hydroxybetulin involves multiple molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR)-γ: 23-Hydroxybetulin has been shown to activate PPAR-γ, leading to anti-inflammatory and anticancer effects.
Mitochondrial Reactive Oxygen Species (ROS) Production: It promotes apoptosis in cancer cells by increasing mitochondrial ROS production.
Cell Cycle Arrest: Inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Comparison with Similar Compounds
- Betulin
- Betulinic Acid
- Allobetulin
- 23-Hydroxybetulinic Acid
Properties
IUPAC Name |
3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKDBZGQWXPAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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